molecular formula C3H2BrNS B1276463 4-Bromoisothiazole CAS No. 24340-77-0

4-Bromoisothiazole

Cat. No. B1276463
CAS RN: 24340-77-0
M. Wt: 164.03 g/mol
InChI Key: XAGKUQWKQVTDSK-UHFFFAOYSA-N
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Description

4-Bromoisothiazole is a brominated heterocyclic compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The presence of the bromine atom makes it a versatile intermediate for further chemical transformations, such as cross-coupling reactions, which are pivotal in the construction of complex organic molecules.

Synthesis Analysis

The synthesis of 4-bromoisothiazole derivatives has been explored through different methodologies. For instance, solar photo-thermochemical syntheses have been employed to create 4-bromo-2,5-substituted oxazoles from N-arylethylamides, demonstrating the potential for greener synthetic approaches . Additionally, the synthesis of 4-bromomethyl-2-chlorooxazole, a related oxazole building block, has been achieved, with subsequent cross-coupling reactions yielding a range of disubstituted oxazoles . These methods highlight the synthetic versatility of brominated heterocycles and their utility in constructing more complex structures.

Molecular Structure Analysis

The molecular structure of brominated heterocycles, including 4-bromoisothiazole derivatives, has been investigated using various spectroscopic and computational techniques. For example, the synthesis and antimicrobial properties of a benzoxazole derivative were reported, with its molecular structure being optimized and investigated using computational methods . This analysis provides insights into the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its reactivity.

Chemical Reactions Analysis

4-Bromoisothiazole and its derivatives participate in a variety of chemical reactions. The bromo-directed N-2 alkylation of NH-1,2,3-triazoles has been reported, leading to the efficient synthesis of poly-substituted triazoles . Furthermore, the crystal structure of bis(4-bromopyrazole-N2)dichlorodimethyltin(IV) has been determined, showcasing the stability of such complexes and the role of intramolecular hydrogen bonds . These studies exemplify the reactivity of brominated heterocycles in forming new bonds and complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromoisothiazole derivatives are influenced by the presence of the bromine atom and the heterocyclic framework. The crystal structures of two 4-bromopyrazole derivatives have been determined, revealing the formation of a three-dimensional network through intermolecular hydrogen bonding . Additionally, the synthesis of 5-alkoxy- and 5-hydroxyisothiazoles from 5-bromoisothiazoles has been explored, indicating the susceptibility of these compounds to nucleophilic attack . These properties are essential for understanding the behavior of these compounds under different conditions and for their application in various chemical processes.

Scientific Research Applications

Synthesis and Chemical Interactions

  • Regioselective Hydrodehalogenation : 4-Bromoisothiazole derivatives, such as 3-bromoisothiazole-4-carbonitrile, are synthesized through regioselective hydrodehalogenation. This process involves reacting dibromoisothiazole with elements like zinc or indium, demonstrating significant yields and specific chemical transformations (Ioannidou & Koutentis, 2011).
  • Reactions with Dithiazoles : 4-Bromoisothiazole compounds engage in chemical reactions with dithiazoles, leading to the formation of various derivatives. These reactions are integral in synthesizing key intermediates in chemical processes (Christoforou, Koutentis & Rees, 2002).

Application in Protein Crystallography

  • Single-Wavelength Anomalous Dispersion (SAD) Phasing : Halogenated compounds like 4-bromoisothiazole derivatives are used for experimental phase determination in protein crystallography through SAD phasing. Their promiscuous binding to various small molecule binding spots in target proteins makes them valuable in this field (Bauman, Harrison & Arnold, 2016).

Role in Bromodomain Ligands

  • Histone Post-Translational Modification : 4-Bromoisothiazole derivatives play a role in developing bromodomain ligands. Bromodomains are involved in reading the histone-acetylation code, crucial for epigenetic regulation of gene transcription. These compounds help in the discovery of subtype-selective inhibitors, important for therapeutic research (Hewings et al., 2011).

Applications in Corrosion Inhibition

  • Triazole Schiff Bases : 4-Bromoisothiazole compounds, when synthesized as triazole Schiff bases, demonstrate potential as corrosion inhibitors on metals like mild steel. This application is significant in industrial and engineering contexts, offering protection against corrosive environments (Chaitra, Mohana & Tandon, 2015).

Biological and Pharmaceutical Applications

  • Antimicrobial and Antifungal Effects : 4-Bromoisothiazole derivatives are studied for their antimicrobial and antifungal effects. They show promise in the medical and veterinary fields for treating fungal diseases on animal skin (Ohloblina, Bushuieva & Parchenko, 2022).

Safety And Hazards

While specific safety and hazard information for 4-Bromoisothiazole is not available in the search results, it is generally recommended to avoid breathing in mist, gas, or vapors of such compounds, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

4-bromo-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNS/c4-3-1-5-6-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGKUQWKQVTDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409450
Record name 4-BROMOISOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoisothiazole

CAS RN

24340-77-0
Record name 4-BROMOISOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-isothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
PP Singh, LP Pathak, SA Khan - Journal of Inorganic and Nuclear …, 1976 - Elsevier
Complexes of the type CoM(NCS) 4 .xL [M = Zn(II), Cd(II) or Hg(II), x = 2, 4 or 6 and L = “ ist ” (isothiazole), “nit” (4-nitroisothiazole), “bit” (4-bromoisothiazole), “abt” (2-aminobenzothiazole…
Number of citations: 3 www.sciencedirect.com
F Clerici, A Contini, ML Gelmi, D Pocar - Tetrahedron, 2003 - Elsevier
… By treating 14 with an equimolecular amount of a base (TEA) or by simple refluxing in CCl 4 , HBr elimination and formation of 4-bromoisothiazole dioxide 15 was observed (Scheme 3). …
Number of citations: 21 www.sciencedirect.com
AS Kalogirou, PA Koutentis - Tetrahedron, 2014 - Elsevier
… (5b) treated with either morpholine or pyrrolidine underwent regioselective nucleophilic substitution at C-3 to give the 3-(morpholin-4-yl)- and 3-(pyrrolidin-1-yl)-4-bromoisothiazole-5-…
Number of citations: 7 www.sciencedirect.com
DH Jones, R Slack, KRH Wooldridge - Journal of the Chemical Society …, 1964 - pubs.rsc.org
… Acidification of the aqueous layer gave 4-bromoisothiazole3-carboxylic acid, mp and mixed mp 175-176' (decomp.). Similarly, 3-formylisothiazole gave 3-hydroxymethylisothiazole and …
Number of citations: 0 pubs.rsc.org
IC Christoforou, PA Koutentis - Organic & Biomolecular Chemistry, 2007 - pubs.rsc.org
… 7 was more reactive than the analogous 4-bromoisothiazole 5. The 4-iodoisothiazole 7 readily … The 4-bromoisothiazole 5 gave a successful Suzuki coupling with phenylboronic acid but …
Number of citations: 26 pubs.rsc.org
R Raap, RG Micetich - Journal of Medicinal Chemistry, 1968 - ACS Publications
… A mixture of 4-bromoisothiazole (77.3 g, 0.47 mole), CuCN (63.0 g, 0.70 mole), and DMF (150 ml) was heated under reflux for 45 min. After cooling, the reaction mixture was …
Number of citations: 27 pubs.acs.org
MPL Caton, DH Jones, R Slack… - Journal of the Chemical …, 1964 - pubs.rsc.org
The isothiazol-5-yl-lithium compounds react normally with the appropriate reagents to give acids, aldehydes, alkyl, and halogeno-derivatives. The dialkyl-Pbromoisothiazoles were …
Number of citations: 46 pubs.rsc.org
SR Ambati, S Gudala, A Sharma… - Journal of …, 2017 - Wiley Online Library
… Accordingly, the isothiazole 3 was treated with N-bromo succinamide in CHCl 3 at 40 C to give corresponding 4-bromoisothiazole 4. The 1 H NMR spectra of the latter product 4 …
Number of citations: 8 onlinelibrary.wiley.com
F Clerici, A Contini, A Corsini, N Ferri… - European journal of …, 2006 - Elsevier
… The same reaction conditions adopted for 4 were applied to 3-benzylamino-4-bromoisothiazole 1,1-dioxide 13. As an example the reaction between 13 and 2a are reported: Compound …
Number of citations: 12 www.sciencedirect.com
SR Ambati, S Gudala, A Sharma, S Penta, VL Reddy… - 2017 - researchgate.net
… Accordingly, the isothiazole 3 was treated with N-bromo succinamide in CHCl3 at 40 C to give corresponding 4-bromoisothiazole 4. The 1H NMR spectra of the latter product 4 revealed …
Number of citations: 0 www.researchgate.net

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